molecular formula C13H14N2OS B3973445 1-phenyl-3-(1-thiophen-2-ylethyl)urea

1-phenyl-3-(1-thiophen-2-ylethyl)urea

Katalognummer: B3973445
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: AVXSCMMPYVDWQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-(1-thiophen-2-ylethyl)urea is an organic compound that belongs to the class of urea derivatives

Eigenschaften

IUPAC Name

1-phenyl-3-(1-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10(12-8-5-9-17-12)14-13(16)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXSCMMPYVDWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(1-thiophen-2-ylethyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of aniline with thiophene-2-ethyl isocyanate in the presence of a suitable solvent can yield the desired compound . Another method involves the reaction of phenyl isocyanate with thiophene-2-ethylamine under mild conditions .

Industrial Production Methods

Industrial production of N-substituted ureas, including 1-phenyl-3-(1-thiophen-2-ylethyl)urea, often employs scalable and environmentally friendly methods. One such method involves the use of water as a solvent, where the nucleophilic addition of amines to potassium isocyanate occurs without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-(1-thiophen-2-ylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(1-thiophen-2-ylethyl)urea has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-phenyl-3-(1-thiophen-2-ylethyl)urea involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The specific pathways involved depend on the biological context and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-(1-phenylethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-Phenyl-3-(2-thiazolyl)urea: Contains a thiazole ring instead of a thiophene ring.

Uniqueness

1-Phenyl-3-(1-thiophen-2-ylethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Q & A

Q. What are the key structural features of 1-phenyl-3-(1-thiophen-2-ylethyl)urea that influence its biological activity?

The compound’s activity is heavily influenced by:

  • Alkyl chain length : Optimal activity is observed with 5-6 carbon chains (e.g., compounds 7c , 7d , 7k , 7l , and 7o showed 1,000-fold higher potency than lead compounds due to enhanced hydrophobic interactions with target proteins) .
  • Stereochemistry : The S-configuration at the benzylic position significantly improves inhibitory potency compared to the R-configuration, as seen in CRAC channel inhibition studies (IC₅₀ = 3.25 µM for S-configuration) .
  • Substituent positioning : 4-Methoxy and 3-alkyl groups on the left phenyl ring are critical for activity, as removal or relocation abolishes inhibitory effects (e.g., compounds 12a-b showed reduced activity vs. 7c ) .

Methodological Insight : Use molecular docking and hydrophobicity mapping to validate interactions between alkyl chains and target binding pockets.

Q. How is 1-phenyl-3-(1-thiophen-2-ylethyl)urea synthesized, and what intermediates are critical?

A representative synthesis involves:

  • Step 1 : Reacting phenyl bromide with K₂CO₃ in acetonitrile to form intermediates like 2a-d .
  • Step 2 : Hydrogenation and alkylation to introduce the thiophen-2-ylethyl group.
  • Step 3 : Urea coupling using diphenylphosphoryl azide (DPPA) or carbodiimide-based reagents to finalize the core structure .

Critical Intermediates :

  • 2a-d : Key for introducing substituents on the left phenyl ring.
  • Isocyanate intermediates : Ensure high purity via TLC monitoring to avoid side reactions .

Q. What in vitro assays are used to evaluate inhibitory activity?

  • Complement Inhibition :
  • Hemolytic assays measuring IC₅₀ for C9 deposition inhibition (e.g., compound 7l showed IC₅₀ = 13 nM) .
  • ELISA-based assays to quantify C3/C4 deposition (note: this compound selectively inhibits C9, not C3/C4) .
    • CRAC Channel Inhibition :
  • Calcium influx assays in HEK293 cells (IC₅₀ = 3.25 µM for hit compound) .
    • Cytotoxicity Screening : MTT assays in Jurkat cells to rule off-target effects .

Advanced Research Questions

Q. How does stereochemistry at the benzylic position affect inhibitory potency?

  • S-configuration enhances binding to hydrophobic pockets in targets like ORAI1 (CRAC channels) due to favorable spatial alignment, whereas the R-configuration disrupts interactions . Methodology :
  • Chiral HPLC to separate enantiomers.
  • Molecular dynamics simulations to compare binding modes .

Q. Why do heteroatom-containing side chains reduce activity despite similar chain lengths?

  • Heteroatoms (e.g., O, N) disrupt hydrophobic interactions critical for target binding. For example, replacing a methylene group with oxygen in compound 7k reduced activity by 10-fold . Resolution :
  • Use logP calculations to optimize hydrophobicity.
  • Perform alanine scanning mutagenesis on target proteins to identify key hydrophobic residues .

Q. How to resolve contradictions in SAR data for urea derivatives?

Contradictions arise from:

  • Target-specific binding : A modification may enhance activity in complement inhibition but reduce it in CRAC channel blocking .
  • Assay variability : Differences in cell lines or endpoint measurements (e.g., C9 vs. C3 deposition).

Methodology :

  • Parallel screening across multiple targets.
  • X-ray crystallography (e.g., SHELX suite ) to compare ligand-protein complexes.
  • Meta-analysis of IC₅₀ data from diverse studies (e.g., Table 3 in vs. CRAC data in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-3-(1-thiophen-2-ylethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-phenyl-3-(1-thiophen-2-ylethyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.